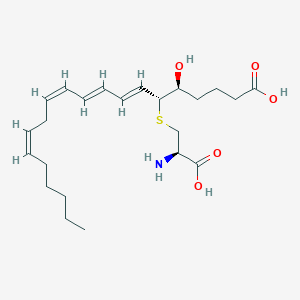

Leukotriene E4

Description

Propriétés

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-FRFVZSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897510 | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75715-89-8 | |

| Record name | Leukotriene E4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene E4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE E4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Unraveling of a Potent Inflammatory Mediator: A Technical Guide to the Discovery and Synthesis of Leukotriene E4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, biosynthesis, and chemical synthesis of Leukotriene E4 (LTE4), a pivotal lipid mediator in inflammatory and allergic responses. This document details the historical context of its identification, the intricate enzymatic pathways governing its production, and the landmark achievements in its total synthesis. Furthermore, it outlines key experimental protocols and presents quantitative data to serve as a valuable resource for researchers in the fields of immunology, pharmacology, and medicinal chemistry.

Discovery and Biological Significance

The journey to understanding Leukotriene E4 began with investigations into the "slow-reacting substance of anaphylaxis" (SRS-A), a potent bronchoconstrictor released during allergic reactions.[1] It was later elucidated that SRS-A was not a single entity but a mixture of structurally related compounds, the cysteinyl leukotrienes (cys-LTs).

LTE4 is the final and most stable metabolite of the cys-LT pathway, formed through the sequential conversion of Leukotriene C4 (LTC4) and Leukotriene D4 (LTD4).[2][3] While LTC4 and LTD4 are potent but short-lived, the relative stability of LTE4 allows it to accumulate in biological fluids, making it a crucial biomarker for monitoring cys-LT production in various inflammatory conditions, particularly respiratory diseases like asthma.[3][4][5][6]

The initial structural elucidation of the cys-LTs was a landmark achievement, relying on a combination of analytical techniques and total chemical synthesis. The groundbreaking work of E.J. Corey and his group was instrumental in confirming the stereochemistry of these molecules by comparing synthetic compounds with naturally derived SRS-A.[1][7]

While initially considered less potent than its precursors, subsequent research revealed that LTE4 possesses unique biological activities and signals through its own distinct receptors, including the P2Y12 receptor and a putative CysLTE receptor, highlighting its importance as a therapeutic target.[1][2]

The Biosynthetic Pathway of Leukotriene E4

The formation of LTE4 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane. The key steps are outlined below and illustrated in the signaling pathway diagram.

-

Arachidonic Acid Liberation: Upon cellular stimulation, phospholipase A2 enzymes release arachidonic acid from the nuclear membrane.

-

Formation of LTA4: The enzyme 5-lipoxygenase (5-LO), in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable epoxide intermediate, Leukotriene A4 (LTA4).[1][8]

-

Synthesis of LTC4: LTA4 is conjugated with the tripeptide glutathione (B108866) (γ-glutamyl-cysteinyl-glycine) by the enzyme LTC4 synthase to form LTC4.[1][8][9]

-

Conversion to LTD4: The glutamic acid residue is cleaved from LTC4 by a γ-glutamyl transpeptidase, yielding LTD4.[2][8]

-

Formation of LTE4: Finally, a dipeptidase removes the glycine (B1666218) residue from LTD4 to produce the stable end-product, LTE4.[2][8]

Figure 1. Biosynthetic pathway of Leukotriene E4.

Total Synthesis of Leukotriene E4

The total synthesis of LTE4 was a significant achievement in organic chemistry, confirming its structure and providing a means to produce the molecule for biological studies. Several synthetic routes have been developed since the initial groundbreaking work. A representative, generalized workflow is presented below. The synthesis often involves the stereoselective construction of the chiral centers and the conjugated triene system, followed by the introduction of the cysteine-containing side chain.

A key publication by Rosenberger and colleagues in 1983 detailed a total synthesis of LTE4.[10] The general strategy often involves the synthesis of a key epoxide intermediate, which is then opened with a protected cysteine derivative.

Figure 2. Generalized workflow for the total synthesis of LTE4.

Quantitative Data

The following tables summarize key quantitative data related to Leukotriene E4.

Table 1: Biological Activity of Cysteinyl Leukotrienes

| Leukotriene | Relative Potency (Bronchoconstriction) | Receptor Binding Affinity (Ki, nM) |

| LTC4 | +++ | CysLT1: High, CysLT2: High |

| LTD4 | ++++ | CysLT1: Very High, CysLT2: High |

| LTE4 | ++ | CysLT1: Low, CysLT2: Low, P2Y12: Moderate |

Note: Relative potencies and binding affinities can vary depending on the specific assay and tissue type.

Table 2: Urinary LTE4 Levels in Health and Disease

| Condition | Typical Urinary LTE4 Levels (pg/mg creatinine) |

| Healthy Individuals | < 104 |

| Asthma (stable) | Moderately Elevated |

| Aspirin-Exacerbated Respiratory Disease (AERD) | Significantly Elevated |

| Systemic Mastocytosis | Elevated |

Reference ranges can vary between laboratories and analytical methods.[11]

Experimental Protocols

This section provides an overview of common experimental methodologies for the study of LTE4.

Cellular Production and Isolation of LTE4

Objective: To stimulate the production of LTE4 from immune cells for subsequent analysis.

Materials:

-

Cell source (e.g., mast cells, eosinophils, basophils)

-

Cell culture medium

-

Calcium ionophore (e.g., A23187) or specific antigen

-

Phosphate-buffered saline (PBS)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727), water, and other organic solvents

Protocol:

-

Cell Culture: Culture the chosen cell type to the desired density.

-

Cell Stimulation: Wash the cells with PBS and resuspend in fresh medium. Stimulate the cells with a calcium ionophore or a specific antigen for a defined period (e.g., 30 minutes) at 37°C to induce leukotriene synthesis.

-

Harvesting: Centrifuge the cell suspension to pellet the cells. The supernatant contains the secreted leukotrienes.

-

Solid-Phase Extraction: Acidify the supernatant to pH 3-4. Apply the acidified supernatant to a pre-conditioned C18 SPE cartridge.

-

Washing and Elution: Wash the cartridge with water to remove polar impurities. Elute the leukotrienes with methanol.

-

Drying and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Quantification of Urinary LTE4 by LC-MS/MS

Objective: To accurately measure the concentration of LTE4 in urine samples.

Materials:

-

Urine sample (24-hour collection is often preferred)

-

Internal standard (e.g., deuterated LTE4)

-

Solid-phase extraction (SPE) cartridges

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

HPLC column (e.g., C18)

-

Mobile phases (e.g., water with formic acid, acetonitrile (B52724) with formic acid)

Protocol:

-

Sample Preparation: Thaw the urine sample and centrifuge to remove particulates. Add the internal standard to a known volume of urine.

-

Solid-Phase Extraction: Perform SPE as described in section 5.1 to concentrate the LTE4 and remove interfering substances.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the HPLC system.

-

Chromatographic Separation: Separate LTE4 from other components on the C18 column using a gradient of mobile phases.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Monitor the specific precursor-to-product ion transitions for both LTE4 and the internal standard using multiple reaction monitoring (MRM).

-

Quantification: Calculate the concentration of LTE4 in the original urine sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The results are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[12][13]

General Protocol for the Synthesis of a Leukotriene Analogue

Objective: To provide a conceptual outline for the chemical synthesis of a leukotriene-like molecule.

Materials:

-

Appropriate starting materials and reagents

-

Anhydrous solvents

-

Inert atmosphere (e.g., nitrogen or argon)

-

Chromatography supplies (e.g., silica (B1680970) gel for column chromatography, TLC plates)

-

Analytical instrumentation for characterization (e.g., NMR, Mass Spectrometry, IR)

Protocol:

-

Reaction Setup: All reactions are typically carried out in oven-dried glassware under an inert atmosphere to exclude moisture and oxygen, which can degrade sensitive reagents and intermediates.

-

Reagent Addition: Reagents are added in a controlled manner, often at reduced temperatures (e.g., -78 °C using a dry ice/acetone bath) to manage exothermic reactions and improve selectivity.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine when the starting material has been consumed.

-

Workup: Once the reaction is complete, it is "worked up" to quench any reactive species and separate the product from the reaction mixture. This typically involves washing with aqueous solutions in a separatory funnel.

-

Purification: The crude product is purified, most commonly by flash column chromatography on silica gel, to isolate the desired compound from byproducts and unreacted starting materials.

-

Characterization: The structure and purity of the synthesized compound are confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This technical guide provides a comprehensive overview of the discovery and synthesis of Leukotriene E4. The detailed information on its biosynthesis, chemical synthesis, and the provided experimental protocols are intended to be a valuable resource for the scientific community, fostering further research into the roles of this important inflammatory mediator and the development of novel therapeutics.

References

- 1. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The leukotriene E4 puzzle: finding the missing pieces and revealing the pathobiologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 4. TLTE4 - Overview: Leukotriene E4, 24 Hour, Urine [mayocliniclabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Urinary leukotriene E4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure elucidation of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Leukotriene E4 [healthcare.uiowa.edu]

- 12. Leukotriene E4, 24-Hour Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

Leukotriene E4: A Core Mediator in Inflammatory Diseases

Abstract

Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cysLTs), a class of potent inflammatory lipid mediators.[1] Derived from the 5-lipoxygenase pathway of arachidonic acid metabolism, LTE4 plays a significant role in the pathophysiology of a range of inflammatory diseases.[2][3] While its precursors, LTC4 and LTD4, are more potent at classical cysLT receptors, LTE4 exerts unique and powerful effects, often associated with chronic inflammation, through a complex network of receptors.[4][5] This technical guide provides an in-depth overview of the role of LTE4 in inflammatory diseases, focusing on its biosynthesis, signaling pathways, and involvement in specific conditions such as asthma, allergic rhinitis, atopic dermatitis, and cardiovascular diseases. We present a summary of quantitative data on LTE4 levels in various disease states, detail key experimental protocols for its measurement, and visualize its complex signaling networks. This document is intended for researchers, scientists, and drug development professionals working to understand and target the inflammatory processes driven by this key mediator.

Introduction to Leukotriene E4 (LTE4)

The Cysteinyl Leukotriene Family

The cysteinyl leukotrienes (cysLTs) – LTC4, LTD4, and LTE4 – are a family of potent lipid mediators that are pivotal in the pathophysiology of numerous inflammatory and allergic diseases.[6][7] They are known to induce pathophysiological responses observed in patients with asthma, including increased airway smooth muscle activity, microvascular permeability, and airway mucus secretion.[6] These effects are primarily mediated by the activation of specific G-protein coupled receptors.[8]

LTE4: The Stable End-Product

LTE4 is the final and most stable metabolite of the cysLT pathway.[1] Unlike its precursors, LTC4 and LTD4, which have short half-lives, LTE4 is relatively stable and accumulates in biological fluids such as plasma, urine, and breath condensate.[1] This stability makes urinary LTE4 a reliable biomarker for monitoring the in vivo production of all cysLTs.[9] Increased production and excretion of LTE4 have been linked to several respiratory diseases, with urinary LTE4 levels being particularly elevated during severe asthma attacks and in individuals with aspirin-exacerbated respiratory disease (AERD).[1][9]

Biosynthesis and Metabolism of Leukotriene E4

The production of LTE4 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane.

The 5-Lipoxygenase Pathway

The synthesis of all leukotrienes is initiated by the action of the enzyme 5-lipoxygenase (5-LO) on arachidonic acid.[2][3] This process also requires the presence of the 5-lipoxygenase-activating protein (FLAP).[2][3] The initial product of this reaction is the unstable epoxide, leukotriene A4 (LTA4).[2][3]

Conversion of LTC4 to LTE4

LTA4 can be converted into LTC4 by the action of LTC4 synthase, which conjugates LTA4 with glutathione.[2][3] LTC4 is then transported out of the cell and sequentially metabolized. First, a γ-glutamyl transpeptidase removes a glutamic acid residue to form LTD4.[2][3] Subsequently, a membrane-bound dipeptidase cleaves a glycine (B1666218) residue from LTD4 to produce LTE4.[2][3]

Further Metabolism

While LTE4 is the most stable cysLT, it can be further metabolized through processes such as ω-oxidation, which is carried out by specific cytochrome P450 enzymes.[2][3]

Caption: Biosynthesis and Metabolism of Leukotriene E4.

Signaling Pathways of Leukotriene E4

LTE4 exerts its biological effects by interacting with several G-protein coupled receptors. While it has low affinity for the classical cysLT receptors, it activates other receptors to mediate its pro-inflammatory actions.

Classical Cysteinyl Leukotriene Receptors: CysLT1R and CysLT2R

The CysLT1 and CysLT2 receptors are the primary receptors for LTC4 and LTD4.[7] LTD4 binds to CysLT1R with a higher affinity than LTC4, while CysLT2R binds both with similar affinity.[10] Both receptors have a low affinity for LTE4.[7] However, some studies suggest that under certain conditions, particularly with high expression levels, CysLT1R can be activated by LTE4.[5]

The P2Y12 Receptor: A Key Player in LTE4-mediated Inflammation

The purinergic receptor P2Y12, which is a receptor for adenosine (B11128) diphosphate (B83284) (ADP), has been identified as being essential for LTE4-mediated pulmonary inflammation.[4] While LTE4 does not appear to bind directly to P2Y12, the receptor is required for LTE4's pro-inflammatory actions, suggesting it may act as a co-receptor or part of a receptor complex.[4][11] This pathway is particularly important in the context of asthma, where it contributes to eosinophilia and goblet cell metaplasia.[4]

GPR99 (CysLT3R): An Emerging Receptor for LTE4

GPR99, also known as CysLT3R or OXGR1, has been identified as a specific receptor for LTE4.[12][13] It is expressed on various cell types, including nasal mucosal epithelial cells and lung brush cells.[13] Activation of GPR99 by LTE4 can promote type 2 inflammation, mucin release, and airway remodeling.[12][13]

Intracellular Signaling Cascades

The activation of these receptors by LTE4 leads to the initiation of various intracellular signaling cascades. A common downstream effect is the activation of extracellular signal-regulated kinase (ERK).[4] In mast cells, LTE4 can induce the production of chemokines and prostaglandin (B15479496) D2.[4]

Caption: Leukotriene E4 Signaling Pathways.

The Role of Leukotriene E4 in Inflammatory Diseases

LTE4 is implicated in the pathophysiology of a variety of inflammatory conditions.

Asthma

In asthma, LTE4 contributes to airway inflammation, bronchoconstriction, and airway hyperresponsiveness.[6] Inhalation of LTE4 can increase the number of inflammatory cells in the airways, particularly in individuals with asthma.[6] Furthermore, LTE4 potentiates pulmonary inflammation in response to low-dose aerosolized allergens in sensitized mice.[4]

Urinary LTE4 levels are elevated in patients with asthma, especially during exacerbations.[9] A therapeutic response to the leukotriene modifier montelukast (B128269) is associated with higher urinary LTE4 concentrations.[6]

Allergic Rhinitis

Cysteinyl leukotrienes, including LTE4, play a role in the pathogenesis of allergic rhinitis.[14] They contribute to nasal congestion and increased blood flow.[14] The levels of cysLTs in nasal secretions are elevated after allergen exposure in patients with allergic rhinitis.[15]

Atopic Dermatitis

The role of cysLTs in atopic dermatitis (AD) is an area of ongoing investigation. Some studies have shown elevated levels of LTB4, another leukotriene, in the skin of patients with AD.[16][17] One study found a significant increase in urinary LTE4 levels in children and adolescents with moderate to severe AD, which correlated with disease severity.[18] However, another study did not find increased urinary LTE4 levels in adult patients during a flare of atopic dermatitis.[19]

Cardiovascular Diseases

Leukotrienes are synthesized within the cardiovascular system and are implicated in the pathogenesis of cardiovascular diseases.[20] They are involved in atherosclerosis and its ischemic complications.[20][21] Increased urinary levels of cysLTs have been observed in patients during and after acute myocardial infarction and unstable angina.[21] Furthermore, increasing concentrations of LTE4 are associated with the impairment of vascular and endothelial function.[22]

Quantitative Data on LTE4 Levels in Inflammatory Diseases

The following tables summarize quantitative data on urinary LTE4 levels in various inflammatory diseases as reported in the literature.

Table 1: Urinary LTE4 Levels in Asthma

| Patient Population | LTE4 Levels (pg/mg Creatinine) | Reference |

| Aspirin-intolerant asthma with nasal polyps | 432.3 ± 88.1 | [9] |

| Challenge-confirmed aspirin (B1665792) sensitivity | Cutoff: 241 (92% specificity) | [9] |

| History of aspirin sensitivity | Cutoff: 166 (89% specificity) | [9] |

| Severe Asthma | Mean levels increasing with severity | [23] |

| Moderate Asthma | Mean levels increasing with severity | [23] |

| Mild Asthma | Mean levels increasing with severity | [23] |

| Preschool children with IgE sensitization and asthma | Significantly higher than controls | [24] |

Table 2: Urinary LTE4 Levels in Allergic Rhinitis and Chronic Rhinosinusitis

| Patient Population | LTE4 Levels (pg/mg Creatinine) | Reference |

| Chronic Rhinosinusitis with Nasal Polyps (CRSwNP) | Significantly elevated (influenced by aspirin sensitivity) | [9] |

| Allergic Rhinitis | Not associated with elevated excretion | [9] |

Table 3: LTE4 Levels in Atopic Dermatitis

| Patient Population | LTE4 Levels | Reference |

| Children/Adolescents with Moderate/Severe AD | Significantly increased vs. controls | [18] |

| Adult patients during severe flare | 16.7 ± 3.7 pg/µmol (not increased vs. normal) | [19] |

Table 4: LTE4 and Cardiovascular Disease Parameters

| Parameter | Correlation with LTE4 | Reference |

| Flow-Mediated Dilatation (FMD) | Significant negative relationship (R² = 0.69) | [22] |

| Intima-Media Thickness (IMT) | Significant positive relationship (R² = 0.12) | [22] |

| Corrected Augmentation Index (AI75) | Significant positive relationship (R² = 0.43) | [22] |

| Shear Rate (SR) | Significant positive relationship (R² = 0.48) | [22] |

Methodologies for the Quantification of Leukotriene E4

Accurate measurement of LTE4 is crucial for both research and clinical applications. The most common methods are liquid chromatography-tandem mass spectrometry and immunoassays.

Sample Collection and Preparation

For urinary LTE4 measurement, a 24-hour urine collection is often recommended to get a comprehensive measure of daily excretion.[25] The sample should be kept cool during collection to ensure analyte stability.[25]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for LTE4 quantification due to its high sensitivity and specificity.[25][26]

Experimental Protocol Outline:

-

Sample Preparation: Urine samples are typically subjected to solid-phase extraction (SPE) to purify and concentrate the analyte.[25] An internal standard is added before extraction for accurate quantification.[25]

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system for separation of LTE4 from other components.[25]

-

Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. Detection and quantification are performed using multiple reaction monitoring (MRM) in negative ion mode.[25]

-

Data Analysis: A calibration curve is generated using analytical standards. The concentration of LTE4 in the sample is calculated based on the peak area ratio of the analyte to the internal standard and normalized to the creatinine (B1669602) concentration in the same urine sample.[25]

Immunoassays (EIA/RIA)

Enzyme immunoassays (EIA) and radioimmunoassays (RIA) are also used for LTE4 measurement.[19][27] These methods are generally less specific than LC-MS/MS but can be suitable for screening large numbers of samples.[25]

Experimental Protocol Outline:

-

Sample Preparation: Urine samples may be used directly after dilution or after a purification step like HPLC.[19][27]

-

Assay Performance: The assay is typically performed in a microplate format. The sample is incubated with an antibody specific for LTE4 and a labeled LTE4 tracer.

-

Detection: The amount of bound tracer is measured, which is inversely proportional to the amount of LTE4 in the sample.

-

Data Analysis: A standard curve is used to determine the concentration of LTE4 in the samples.

Caption: Experimental Workflow for Urinary LTE4 Measurement by LC-MS/MS.

LTE4 as a Therapeutic Target

Given the significant role of cysLTs in inflammatory diseases, targeting their pathway has been a key therapeutic strategy.

Leukotriene Receptor Antagonists

Leukotriene receptor antagonists (LTRAs), such as montelukast, zafirlukast, and pranlukast, block the action of cysLTs at the CysLT1 receptor.[10][15] These drugs have shown efficacy in the treatment of asthma and allergic rhinitis.[28][29] In asthma, LTRAs can reduce the risk of exacerbations and improve lung function.[29]

5-Lipoxygenase Inhibitors

Another therapeutic approach is to inhibit the synthesis of all leukotrienes by targeting the 5-lipoxygenase enzyme.[30] Zileuton is a 5-LO inhibitor that can be used in the treatment of asthma.[25]

Conclusion and Future Directions

Leukotriene E4 has emerged as a critical mediator in the complex landscape of inflammatory diseases. Its stability and accumulation in biological fluids make it an excellent biomarker for monitoring the activity of the cysteinyl leukotriene pathway. The elucidation of its unique signaling pathways, involving receptors beyond the classical CysLT1 and CysLT2, has opened new avenues for understanding its role in chronic inflammation and for the development of more targeted therapies. Future research should focus on further delineating the specific contributions of the P2Y12 and GPR99 receptors to LTE4-mediated pathology in different diseases. Additionally, exploring the therapeutic potential of specifically targeting these LTE4-centric pathways may offer novel treatment strategies for a range of inflammatory conditions that are not adequately controlled by current anti-leukotriene therapies.

References

- 1. Leukotriene E4 - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteinyl leukotriene E4 activates human group 2 innate lymphoid cells and enhances the effect of prostaglandin D2 and epithelial cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diagnostic Utility of Urinary LTE4 in Asthma, Allergic Rhinitis, Chronic Rhinosinusitis, Nasal Polyps, and Aspirin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene E4 activates human Th2 cells for exaggerated pro-inflammatory cytokine production in response to PGD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Effects of Leukotriene E4 on Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. The role of leukotrienes in allergic rhinitis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of leukotrienes in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leukotriene B4 in atopic dermatitis: increased skin levels and altered sensitivity of peripheral blood T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leukotriene B4 driven neutrophil recruitment to the skin is essential for allergic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study of urinary leukotriene E4 in atopic dermatitis: relation to disease severity | Semantic Scholar [semanticscholar.org]

- 19. Urinary leukotriene E4 levels in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Leukotrienes: potential therapeutic targets in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Leukotrienes E4 and B4 and vascular endothelium - New insight into the link between vascular inflammation and peripheral arterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. eurannallergyimm.com [eurannallergyimm.com]

- 24. Urinary LTE4 Levels as a Diagnostic Marker for IgE-Mediated Asthma in Preschool Children: A Birth Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Leukotriene biosynthesis and metabolism detected by the combined use of HPLC and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The role of leukotrienes in asthma and allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Leukotriene receptor antagonists versus placebo in the treatment of asthma in adults and adolescents: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Role for Leukotriene Antagonists in Atopic Dermatitis? | springermedicine.com [springermedicine.com]

Leukotriene E4 Signaling Cascade in Mast Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene E4 (LTE4) is the most stable of the cysteinyl leukotrienes (cys-LTs), a class of potent inflammatory lipid mediators derived from arachidonic acid. While traditionally considered a less potent agonist at the classical cysteinyl leukotriene receptors (CysLT1R and CysLT2R) compared to LTC4 and LTD4, emerging evidence highlights a unique and significant role for LTE4 in mast cell biology.[1] Mast cells, key effector cells in allergic and inflammatory responses, are profoundly influenced by LTE4, which triggers a cascade of signaling events leading to the release of pro-inflammatory mediators, cell proliferation, and chemokine generation. This guide provides a detailed technical overview of the LTE4 signaling cascade in mast cells, focusing on the core molecular interactions, experimental methodologies to study these processes, and quantitative data to support our current understanding.

Core Signaling Pathways

The interaction of LTE4 with mast cells initiates a complex signaling network that involves multiple receptors and downstream effectors. While the CysLT1 receptor is a key player, other receptors such as the purinergic receptor P2Y12 and the nuclear receptor PPARγ have been implicated in mediating the distinct effects of LTE4.

Receptor Engagement and Initial Signaling Events

Leukotriene E4 primarily signals through the Cysteinyl Leukotriene Receptor 1 (CysLT1R) , a G-protein coupled receptor (GPCR).[2] Although LTE4 has a lower binding affinity for CysLT1R compared to LTD4, it acts as a full agonist for receptor-dependent gene expression.[1] The CysLT1R antagonist montelukast (B128269) has been shown to block LTE4-induced mast cell activation, confirming the central role of this receptor.[2]

Recent studies suggest the involvement of the P2Y12 receptor , another GPCR, in LTE4-mediated responses. This receptor is required for LTE4-induced chemokine and prostaglandin (B15479496) D2 (PGD2) production in the human mast cell line, LAD2.[3] It is hypothesized that P2Y12 may form a complex with another receptor to recognize LTE4.[3]

Furthermore, the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has been shown to be involved in LTE4-mediated activation of human mast cells.[1] This pathway appears to cooperate with a GPCR-mediated signal and is sensitive to the PPARγ antagonist GW9662.[1]

Caption: Simplified LTE4 signaling pathways in mast cells.

Downstream Signaling Cascades

Activation of these receptors triggers a series of intracellular events:

-

Calcium Mobilization: Engagement of CysLT1R, coupled to Gq, activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, a critical event for mast cell activation. While LTD4 is more potent in inducing a peak calcium flux, LTE4 elicits a more sustained calcium signal in the LAD2 cell line.[4]

-

MAPK/ERK Pathway Activation: LTE4 robustly activates the Extracellular signal-Regulated Kinase (ERK) pathway.[1] This involves the phosphorylation of ERK, which in turn phosphorylates downstream targets such as p90 ribosomal S6 kinase (p90RSK) and the cAMP response element-binding protein (CREB).[1] ERK activation by LTE4 has been shown to be resistant to inhibitors of phosphoinositide 3-kinase (PI3K).[1]

-

Gene Expression: The activation of transcription factors like CREB and the involvement of PPARγ lead to the de novo synthesis of various pro-inflammatory molecules. A key target is Cyclooxygenase-2 (COX-2), the enzyme responsible for the production of prostaglandins.[1]

Cellular Responses to LTE4

The signaling cascades initiated by LTE4 culminate in a range of pro-inflammatory responses from mast cells:

-

Prostaglandin D2 (PGD2) Generation: LTE4 is a potent inducer of PGD2 synthesis and release from human mast cells.[1] This response is dependent on the upregulation of COX-2 and is sensitive to both the CysLT1R antagonist MK571 and the PPARγ antagonist GW9662.[1]

-

Chemokine and Cytokine Production: Mast cells stimulated with LTE4 release a variety of chemokines, contributing to the recruitment of other immune cells to the site of inflammation. For instance, LTE4 induces the generation of Macrophage Inflammatory Protein-1β (MIP-1β).[3]

-

Cell Proliferation: Notably, LTE4 is more potent than LTD4 in inducing the proliferation of the human mast cell line LAD2.[1] This suggests a role for LTE4 in mast cell hyperplasia observed in chronic inflammatory conditions.

-

Synergistic Effects: LTE4 can act in concert with other inflammatory mediators to amplify the immune response. For example, LTE4 synergizes with PGD2 to enhance the production of pro-inflammatory cytokines from Th2 cells.[5][6]

Quantitative Data

The following tables summarize the available quantitative data on the effects of LTE4 on mast cells. While specific EC50 and Ki values for LTE4 in mast cells are not consistently reported in the literature, the relative potencies and observed effects provide valuable insights.

| Parameter | Ligand | Cell Line | Effect | Relative Potency | Reference(s) |

| Cell Proliferation | LTE4 | LAD2 | Induction of mast cell proliferation | More potent than LTD4 | [1] |

| Chemokine Generation | LTE4 | LAD2 | Induction of chemokine release | More potent than LTD4 | [1] |

| Calcium Mobilization | LTE4 | LAD2 | Induction of intracellular calcium flux | Less potent than LTD4 | [1] |

| PGD2 Generation | LTE4 | LAD2 | Induction of Prostaglandin D2 synthesis | At least as potent as LTD4 | [1] |

| Receptor | Ligand | Binding Affinity (Ki) | Notes | Reference(s) |

| CysLT1R | LTE4 | Lower affinity than LTD4 | While having lower affinity, LTE4 acts as a full agonist for CysLT1R-dependent gene expression.[1] | [7] |

Experimental Protocols

The study of LTE4 signaling in mast cells employs a variety of in vitro techniques. Below are detailed methodologies for key experiments.

Cell Culture: LAD2 Human Mast Cell Line

The LAD2 human mast cell line is a widely used model for studying human mast cell biology.

-

Media: StemPro™-34 SFM supplemented with StemPro-34 Nutrient Supplement, 2 mM L-glutamine, 100 U/mL penicillin, 50 µg/mL streptomycin, and 100 ng/mL recombinant human Stem Cell Factor (SCF).

-

Culture Conditions: Cells are cultured at 37°C in a humidified incubator with 5% CO2. The culture flasks are typically kept in an upright position to minimize cell adherence.

-

Subculturing: Media is changed every 2-3 days. Cells are passaged before reaching a density of 1 x 10^6 cells/mL, with a recommended minimum density of 300,000 cells/mL. Centrifugation at 300 x g for 3-5 minutes is used to pellet the cells for media changes.

Measurement of Intracellular Calcium Mobilization

This protocol outlines the measurement of changes in intracellular calcium concentration using a fluorescent indicator.

-

Cell Preparation: LAD2 cells are washed and resuspended in a buffer containing 145 mM NaCl, 4 mM KCl, 1 mM MgCl2, 10 mM glucose, 1.8 mM CaCl2, and 10 mM HEPES, pH 7.4.

-

Dye Loading: Cells are incubated with the calcium-sensitive dye Fura-2 AM (typically 1-5 µM) for 30-60 minutes at 37°C.

-

Measurement: After washing to remove extracellular dye, the cells are placed in a fluorometer. The fluorescence is measured at an emission wavelength of 510 nm with excitation alternating between 340 nm and 380 nm.

-

Stimulation: A baseline fluorescence ratio (340/380 nm) is established before the addition of LTE4 (typically in the nanomolar to micromolar range). The change in the fluorescence ratio over time reflects the change in intracellular calcium concentration.

Western Blot for ERK Phosphorylation

This method is used to detect the activation of the ERK signaling pathway.

-

Cell Stimulation and Lysis: LAD2 cells are serum-starved for 4-12 hours to reduce basal ERK phosphorylation. Cells are then stimulated with LTE4 for various time points (e.g., 5, 15, 30 minutes). After stimulation, the cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

Chemokine and Prostaglandin D2 Measurement

ELISA is a common method to quantify the release of chemokines and PGD2 from mast cells.

-

Cell Stimulation: LAD2 cells are seeded in 96-well plates and stimulated with various concentrations of LTE4 for a specified period (e.g., 6-24 hours).

-

Supernatant Collection: After stimulation, the cell culture supernatant is collected by centrifugation to remove cells and debris.

-

ELISA: The concentration of the specific chemokine (e.g., MIP-1β) or PGD2 in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

siRNA-mediated Gene Knockdown

This technique is used to investigate the role of specific receptors, such as CysLT1R or P2Y12R, in LTE4 signaling.

-

siRNA Transfection: LAD2 cells are transfected with small interfering RNA (siRNA) molecules specifically targeting the mRNA of the receptor of interest or with a non-targeting control siRNA. Lipofection-based methods are commonly employed for mast cell transfection.

-

Incubation: The cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein expression.

-

Functional Assays: Following the knockdown, the cells are used in functional assays (e.g., calcium mobilization, chemokine release) to assess the impact of the reduced receptor expression on the response to LTE4.

-

Validation: The efficiency of the knockdown is confirmed by measuring the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) and the protein levels by Western blotting or flow cytometry.

Caption: General workflow for studying LTE4 signaling in mast cells.

Conclusion

The leukotriene E4 signaling cascade in mast cells is a complex and multifaceted process with significant implications for allergic and inflammatory diseases. While CysLT1R is a primary receptor, the involvement of P2Y12R and PPARγ highlights the unique nature of LTE4-mediated mast cell activation. The downstream signaling through calcium mobilization and the ERK pathway leads to critical pro-inflammatory responses, including the generation of PGD2, chemokines, and mast cell proliferation. The finding that LTE4 is more potent than LTD4 in certain chronic inflammatory responses underscores its importance as a therapeutic target. Further research to elucidate the precise molecular interactions and to obtain more detailed quantitative data will be crucial for the development of novel therapeutics aimed at modulating mast cell function in disease.

References

- 1. Leukotriene E4 activates peroxisome proliferator-activated receptor gamma and induces prostaglandin D2 generation by human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene E4 induces airflow obstruction and mast cell activation through the cysteinyl leukotriene type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene E4–induced pulmonary inflammation is mediated by the P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leukotriene E4 activates human Th2 cells for exaggerated pro-inflammatory cytokine production in response to PGD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 and leukotriene E4 synergize to stimulate diverse TH2 functions and TH2 cell/neutrophil crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biological Functions of Cysteinyl Leukotrienes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteinyl leukotrienes (CysLTs), comprised of leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent, lipid-derived inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] These molecules play a pivotal role in the pathophysiology of a range of inflammatory and allergic diseases, most notably asthma and allergic rhinitis.[3][4][5] Their diverse biological activities, mediated through specific G protein-coupled receptors (GPCRs), have made the CysLT pathway a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the core biological functions of CysLTs, their signaling pathways, and the experimental methodologies used to investigate their actions, with a focus on quantitative data and detailed protocols for the research and drug development community.

Cysteinyl Leukotriene Biosynthesis and Receptors

The synthesis of CysLTs is initiated by the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. The 5-LO enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid to the unstable epoxide, leukotriene A4 (LTA4).[3] LTA4 is subsequently conjugated with reduced glutathione (B108866) by LTC4 synthase to form LTC4. Extracellular peptidases then sequentially convert LTC4 to the more potent LTD4 and finally to the stable metabolite LTE4.[6]

The biological effects of CysLTs are mediated by at least two distinct GPCRs, the type 1 cysteinyl leukotriene receptor (CysLT1R) and the type 2 cysteinyl leukotriene receptor (CysLT2R).[4][6] A third receptor, GPR99 (also known as OXGR1 or CysLT3R), has been identified as a high-affinity receptor for LTE4.[3] The differential expression of these receptors on various cell types underpins the diverse physiological and pathological roles of CysLTs.

Quantitative Data: Receptor Binding Affinities and Biological Concentrations

The interaction of CysLTs with their receptors is characterized by distinct binding affinities, which are crucial for understanding their biological potency and for the development of targeted antagonists. Furthermore, the concentrations of CysLTs in biological fluids can serve as important biomarkers for disease activity.

Table 1: Cysteinyl Leukotriene Receptor Binding Affinities

| Ligand | Receptor | Species/Tissue | Assay Type | Binding Affinity (Ki/pKi/Kd) | Reference |

| LTD4 | CysLT1R | Human | Radioligand Binding | High affinity (10⁻⁹ M) | [7] |

| LTC4 | CysLT1R | Human | Radioligand Binding | Lesser affinity (10⁻⁸ M) | [7] |

| LTE4 | CysLT1R | Human | Radioligand Binding | Trivial binding affinity | [8] |

| LTC4 | CysLT2R | Human | Radioligand Binding | Equal affinity to LTD4 (10⁻⁸ M) | [7] |

| LTD4 | CysLT2R | Human | Radioligand Binding | Equal affinity to LTC4 (10⁻⁸ M) | [7] |

| LTE4 | CysLT2R | Human | Radioligand Binding | Trivial binding affinity | [8] |

| LTC4 | CysLT Receptor | Guinea Pig Ileum | Radioligand Binding | pKi: 6.42 | [9] |

| 11-trans-LTC4 | CysLT Receptor | Guinea Pig Ileum | Radioligand Binding | pKi: 6.58 | [9] |

| LTC4 | CysLT Receptor | Human Fetal Lung | Radioligand Binding | Kd: 26 ± 6 nM; Ki: 10 to 30 nM | [5] |

Table 2: Functional Potency (EC50) of Cysteinyl Leukotrienes

| Ligand | Receptor | Functional Assay | EC50 Value | Reference |

| LTD4 | CysLT1R | Calcium Mobilization | 2.5 nM | [3] |

| LTC4 | CysLT1R | Calcium Mobilization | 24 nM | [3] |

| LTE4 | CysLT1R | Calcium Mobilization | 240 nM | [3] |

| LTC4 | CysLT Receptor | Human Trachea Contraction | 10.3 nM | [9] |

Table 3: Concentrations of Cysteinyl Leukotrienes in Biological Fluids

| Analyte | Fluid | Condition | Concentration | Reference |

| LTC4 | Bronchoalveolar Lavage Fluid (BALF) | Symptomatic Asthma | 0.36 ± 0.1 pmol/ml | [9] |

| LTC4 | Bronchoalveolar Lavage Fluid (BALF) | Healthy Controls | 0.12 ± 0.02 pmol/ml | [9] |

| Leukotrienes | Bronchoalveolar Lavage Fluid (BALF) | Atopic Asthmatics (baseline) | 64 ± 18 pg/ml | [10] |

| Leukotrienes | Bronchoalveolar Lavage Fluid (BALF) | Atopic Asthmatics (post-allergen) | 616 ± 193 pg/ml | [10] |

| Urinary LTE4 | Urine | Healthy Subjects | 83.8 ± 38.2 pg/mg creatinine (B1669602) | [11] |

| Urinary LTE4 | Urine | Mild-to-Moderate Asthma | 110.0 ± 59.2 pg/mg creatinine | [11] |

| Urinary LTE4 | Urine | Healthy Subjects | 34 (25-48) pg/mg creatinine | [12] |

| Urinary LTE4 | Urine | Non-Aspirin-Sensitive Asthma | 43 (32-57) pg/mg creatinine | [12] |

| Urinary LTE4 | Urine | Aspirin-Sensitive Asthma | 101 (55-186) pg/mg creatinine | [12] |

| Urinary LTE4 | Urine | Healthy Children (Controls) | 233 (103-389) pg/mg creatinine | [13] |

| Urinary LTE4 | Urine | Asthmatic Children (Stable) | 332 (128-965) pg/mg creatinine | [13] |

| Urinary LTE4 | Urine | Asthmatic Children (Acute Attack) | 476 (191-1100) pg/mg creatinine | [13] |

| Urinary LTE4 | Urine | Isolated Early Asthmatic Response (Baseline) | 150.26 (SEM, 49.5) pg/mg of creatinine | [14] |

| Urinary LTE4 | Urine | Isolated Early Asthmatic Response (Post-allergen) | 1816 (SEM, 606.1) pg/mg of creatinine | [14] |

| Urinary LTE4 | Urine | Dual Asthmatic Responders (Baseline) | 66.60 (SEM, 13.5) pg/mg of creatinine | [14] |

| Urinary LTE4 | Urine | Dual Asthmatic Responders (Post-allergen) | 174.80 (SEM, 40.1) pg/mg of creatinine | [14] |

| Urinary LTE4 | Urine | Aspirin-Sensitive Asthmatics (Resting) | 243 pg/mg creatinine (range 50 to 1,041) | [15] |

Core Biological Functions and Signaling Pathways

CysLTs are potent mediators of inflammation and immunity, with well-documented roles in both physiological and pathological processes.

Inflammation and Immunity

CysLTs are key players in orchestrating inflammatory responses. They induce:

-

Increased vascular permeability: Leading to edema and plasma exudation.

-

Chemotaxis of immune cells: Particularly eosinophils, monocytes, and neutrophils, recruiting them to sites of inflammation.

-

Activation of immune cells: CysLTs can activate mast cells, basophils, macrophages, and dendritic cells, leading to the release of other inflammatory mediators.[16]

-

Modulation of cytokine production: They can influence the production of various cytokines and chemokines, further amplifying the inflammatory cascade.

Respiratory System

The role of CysLTs in respiratory diseases, particularly asthma, is extensively studied. Their effects include:

-

Potent bronchoconstriction: CysLTs are among the most potent known bronchoconstrictors, directly causing airway narrowing.

-

Airway hyperresponsiveness: They increase the sensitivity of the airways to other stimuli.

-

Mucus hypersecretion: CysLTs stimulate mucus production, contributing to airway obstruction.

-

Airway remodeling: Chronic exposure to CysLTs can contribute to structural changes in the airways, including smooth muscle hypertrophy and subepithelial fibrosis.

Cardiovascular System

Emerging evidence suggests a significant role for CysLTs in cardiovascular diseases:

-

Atherosclerosis: CysLTs are implicated in the pathogenesis of atherosclerosis by promoting inflammation within the arterial wall, enhancing endothelial dysfunction, and stimulating smooth muscle cell proliferation.

-

Myocardial ischemia-reperfusion injury: They may contribute to the tissue damage that occurs following a heart attack.

Cancer

Recent research has uncovered a role for CysLTs in the tumor microenvironment:

-

Tumor growth and proliferation: CysLTs can promote the proliferation of various cancer cells.

-

Angiogenesis: They may stimulate the formation of new blood vessels that supply tumors.

-

Metastasis: CysLTs can enhance cancer cell migration and invasion.

Signaling Pathways

CysLT1R and CysLT2R are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[17] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[18] Downstream signaling cascades involve the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, and transcription factors like NF-κB and AP-1, which regulate the expression of genes involved in inflammation, proliferation, and survival.[3][19][20]

Caption: CysLT1R Signaling Pathway.

Experimental Protocols

A variety of in vitro and in vivo experimental models are employed to study the biological functions of CysLTs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to their receptors.

Protocol: Competitive Radioligand Binding Assay for CysLT1R

-

Membrane Preparation:

-

Homogenize tissue (e.g., guinea pig lung) or cells expressing CysLT1R in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[21]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [³H]LTD4) to each well.[6][22]

-

Add increasing concentrations of the unlabeled competitor ligand (e.g., LTC4, LTD4, LTE4, or a CysLT1R antagonist).

-

For total binding, add only the radioligand. For non-specific binding, add a high concentration of an unlabeled ligand.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[22]

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol: Fura-2 Calcium Mobilization Assay

-

Cell Preparation:

-

Culture cells expressing the CysLT receptor of interest (e.g., HEK293 cells transfected with CysLT1R) on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

-

Fluorescence Measurement:

-

Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm).

-

-

Stimulation:

-

Perfuse the cells with a buffer containing the CysLT agonist (e.g., LTD4) at various concentrations.

-

Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in the 340/380 nm fluorescence ratio, which is proportional to the intracellular calcium concentration.

-

Plot the peak change in ratio against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Caption: Calcium Mobilization Assay Workflow.

Smooth Muscle Contraction Assay

This assay is a classic method to assess the contractile effects of CysLTs on airway smooth muscle.

Protocol: Isolated Guinea Pig Trachea Contraction Assay

-

Tissue Preparation:

-

Euthanize a guinea pig and dissect the trachea.[23]

-

Cut the trachea into rings and suspend them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.[9]

-

Connect one end of the tracheal ring to a fixed support and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes.

-

Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).

-

-

Contraction Measurement:

-

Once the tissue has returned to baseline, add CysLT agonists (e.g., LTC4, LTD4) in a cumulative or non-cumulative manner at increasing concentrations.

-

Record the isometric tension developed by the tracheal ring.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage of contraction against the logarithm of the agonist concentration to generate a concentration-response curve.

-

Determine the EC50 value and the maximal response (Emax).

-

Caption: Smooth Muscle Contraction Assay Workflow.

Measurement of CysLTs in Biological Fluids

Quantification of CysLTs in biological samples like urine and bronchoalveolar lavage fluid (BALF) is crucial for clinical and research applications.

Protocol: Urinary LTE4 Measurement by LC-MS/MS

-

Sample Preparation:

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).[24][25]

-

Separate LTE4 from other urinary components using a reverse-phase C18 column with a gradient elution.

-

Detect and quantify LTE4 using multiple reaction monitoring (MRM) in negative electrospray ionization mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of LTE4.

-

Calculate the concentration of LTE4 in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the LTE4 concentration to the urinary creatinine concentration.

-

Caption: Urinary LTE4 Measurement by LC-MS/MS Workflow.

Conclusion

Cysteinyl leukotrienes are multifaceted lipid mediators with profound implications for human health and disease. Their central role in inflammation, immunity, and the pathophysiology of conditions such as asthma, cardiovascular disease, and cancer underscores the importance of continued research in this field. The detailed understanding of their biological functions, signaling pathways, and the robust experimental methodologies to study them, as outlined in this guide, are essential for the development of novel and effective therapeutic strategies targeting the cysteinyl leukotriene pathway. For drug development professionals, a thorough grasp of the quantitative aspects of CysLT biology and the available experimental tools is paramount for the successful identification and characterization of new chemical entities that can modulate the activity of these potent inflammatory mediators.

References

- 1. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene E4 is a full functional agonist for human cysteinyl leukotriene type 1 receptor-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Leukotrienes, LTC4 and LTB4, in bronchoalveolar lavage in bronchial asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Diurnal variation of urinary leukotriene E4 and histamine excretion rates in normal subjects and patients with mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary leukotriene E4 in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Urinary leukotriene E4 levels during early and late asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Urinary leukotriene E4 concentrations increase after aspirin challenge in aspirin-sensitive asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leukotriene-E4 in human urine: Comparison of on-line purification and liquid chromatography-tandem mass spectrometry to affinity purification followed by enzyme immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of cysteinyl leukotriene type 1 receptor internalization and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CysLT1 receptor engagement induces activator protein-1- and NF-kappaB-dependent IL-8 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

The Role of Leukotriene E4 in Allergic Rhinitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene E4 (LTE4), the most stable of the cysteinyl leukotrienes (cysLTs), is a potent inflammatory mediator implicated in the pathophysiology of allergic rhinitis. Arising from the 5-lipoxygenase pathway, LTE4 exerts its effects through specific receptors, contributing significantly to the characteristic symptoms of nasal congestion, mucus hypersecretion, and airway inflammation. This technical guide provides an in-depth examination of the synthesis, signaling pathways, and cellular functions of LTE4 in the context of allergic rhinitis. It summarizes key quantitative data on LTE4 levels in patients, details relevant experimental protocols for its measurement and for in vivo and in vitro studies, and visualizes complex biological and experimental processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of allergy, immunology, and respiratory medicine, facilitating a deeper understanding of LTE4's role and aiding in the development of targeted therapeutic strategies.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The underlying pathophysiology involves a complex interplay of various inflammatory cells and mediators. Among these, the cysteinyl leukotrienes (cysLTs) — LTC4, LTD4, and LTE4 — have emerged as key players.[1] Synthesized predominantly by mast cells, eosinophils, and basophils, cysLTs are powerful constrictors of smooth muscle and potent inducers of inflammation.[2]

LTE4, the final and most stable metabolite in the cysLT pathway, has garnered significant attention due to its prolonged presence at inflammatory sites and its distinct biological activities.[3] While initially considered less potent than LTC4 and LTD4, emerging evidence highlights a unique and crucial role for LTE4 in orchestrating the inflammatory cascade in allergic rhinitis, particularly in inducing nasal congestion and eosinophil recruitment.[4][5] This guide will delve into the core aspects of LTE4's involvement in this common allergic disorder.

Biosynthesis and Signaling Pathway of Leukotriene E4

The production of LTE4 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. The 5-lipoxygenase (5-LO) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, Leukotriene A4 (LTA4). LTA4 is subsequently conjugated with reduced glutathione (B108866) by LTC4 synthase to form LTC4. Extracellular enzymes, γ-glutamyl transferase and a dipeptidase, sequentially metabolize LTC4 to LTD4 and then to the stable end-product, LTE4.[1]

LTE4 exerts its biological effects by binding to specific G-protein coupled receptors. While it has a lower affinity for the classical cysLT receptors, CysLT1R and CysLT2R, compared to LTC4 and LTD4, it is now understood that LTE4 can also signal through other receptors, such as GPR99 (also known as OXGR1), which has been identified as a high-affinity receptor for LTE4.[3][6] Activation of these receptors on various cell types in the nasal mucosa, including vascular endothelial cells, smooth muscle cells, goblet cells, and inflammatory cells, triggers a cascade of intracellular signaling events. These events lead to increased intracellular calcium concentrations, activation of protein kinase C, and ultimately, the cellular responses characteristic of allergic rhinitis.[7]

References

- 1. cmu.edu [cmu.edu]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

Leukotriene E4 receptors and their ligands

An In-depth Technical Guide to Leukotriene E4 Receptors and Their Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene E4 (LTE4) is the most stable and persistent of the cysteinyl leukotrienes (cysLTs), a group of potent inflammatory lipid mediators derived from arachidonic acid. While its precursors, LTC4 and LTD4, are rapidly metabolized, LTE4 accumulates in biological fluids and at sites of inflammation, making it a crucial player in the pathophysiology of allergic and inflammatory conditions such as asthma[1][2]. Unlike LTC4 and LTD4, which potently activate the classical cysteinyl leukotriene receptors CysLT1R and CysLT2R, LTE4 exhibits a much lower affinity for these receptors[1][3]. This observation has led to the identification of distinct, high-affinity receptors for LTE4, namely GPR99 and the purinergic receptor P2Y12, opening new avenues for therapeutic intervention. This guide provides a comprehensive overview of the current understanding of LTE4 receptors, their ligands, signaling pathways, and the experimental methodologies used for their characterization.

Leukotriene E4 Receptors: A Multi-faceted System

The biological effects of LTE4 are mediated through a complex interplay of at least four distinct G protein-coupled receptors (GPCRs).

Classical Cysteinyl Leukotriene Receptors: CysLT1R and CysLT2R

LTE4 is a weak agonist at the well-characterized CysLT1 and CysLT2 receptors[1][3]. The rank order of agonist potency at CysLT1R is LTD4 > LTC4 > LTE4, and at CysLT2R, it is LTC4 = LTD4 >> LTE4[1][3]. Despite its low affinity, under conditions of high receptor expression, LTE4 can function as a full agonist for CysLT1R-dependent gene expression[4].

GPR99: The High-Affinity LTE4 Receptor

GPR99, also known as Oxoglutarate Receptor 1 (OXGR1) or the putative CysLT3R, has been identified as a high-affinity receptor for LTE4[5][6][7]. It mediates several key pathophysiological responses to LTE4, including cutaneous vascular permeability and mucin release from respiratory epithelial cells[6][7][8]. Studies in knockout mice have confirmed that GPR99 is essential for LTE4-induced vascular leakage, especially in the absence of CysLT1R and CysLT2R[6][9].

P2Y12: A Purinergic Co-conspirator

The P2Y12 receptor, primarily known for its role in ADP-mediated platelet aggregation, is also implicated in LTE4 signaling[2]. It is required for LTE4-induced pulmonary inflammation in murine models of asthma[2]. The precise mechanism of interaction remains under investigation, with some evidence suggesting that P2Y12 may form a complex with other receptors to recognize LTE4, as direct binding of LTE4 to P2Y12 has not been consistently demonstrated[2][5].

Ligands of LTE4 Receptors

The study of LTE4 receptors involves a range of endogenous agonists and synthetic antagonists.

Endogenous Agonists

The primary endogenous ligands for this family of receptors are the cysteinyl leukotrienes themselves: LTC4, LTD4, and LTE4. Their activity varies significantly across the different receptor subtypes.

Antagonists

A number of antagonists have been developed, though most target the classical CysLT1R or the P2Y12 receptor in the context of its response to ADP.

-

CysLT1R Antagonists: Montelukast, Zafirlukast, and Pranlukast are selective CysLT1R antagonists widely used in the treatment of asthma[10]. These compounds are invaluable tools for dissecting the contribution of CysLT1R to cysLT-mediated responses.

-

P2Y12 Antagonists: Clopidogrel, Prasugrel, and Ticagrelor are potent antagonists of the P2Y12 receptor, primarily used as antiplatelet agents[11][12][13][14][15]. Their utility in blocking LTE4-specific effects is an area of active research.

-

GPR99 Antagonists: Currently, there are no commercially available, selective antagonists for GPR99, representing a significant opportunity for drug discovery and development[16][17][18][19].

Quantitative Data on Ligand-Receptor Interactions

The following tables summarize the available quantitative data for the binding affinities (Kd, Ki) and functional potencies (EC50, IC50) of various ligands at the LTE4-related receptors.

Table 1: Binding Affinity of Cysteinyl Leukotrienes

| Ligand | Receptor | Parameter | Value (nM) | Species/Cell Type |

| [3H]LTE4 | GPR99 | Kd | 2.5 | GPR99-transfected cells |

| LTD4 | CysLT1R | Kd | ~1 | Human |

| LTC4 | CysLT2R | Kd | ~10 | Human |

| LTD4 | CysLT2R | Kd | ~10 | Human |

Note: Data for direct binding of LTE4 to CysLT1R, CysLT2R, and P2Y12 is limited due to its low affinity and the complex nature of its interaction with P2Y12.

Table 2: Functional Potency of Cysteinyl Leukotrienes

| Ligand | Receptor | Assay | EC50 (nM) | Species/Cell Type |

| LTD4 | CysLT1R | Calcium Mobilization | 2.5 | Human |

| LTC4 | CysLT1R | Calcium Mobilization | 24 | Human |

| LTE4 | CysLT1R | Calcium Mobilization | 240 | Human |

| LTC4 | CysLT2R | Calcium Mobilization | ~10 | Human |

| LTD4 | CysLT2R | Calcium Mobilization | ~10 | Human |

| LTE4 | CysLT1R | Calcium Mobilization | 1.67 | LAD2 Mast Cells |

| LTE4 | ILC2s | Chemotaxis | ~10 | Human |

Signaling Pathways of LTE4 Receptors

Activation of LTE4 receptors initiates distinct downstream signaling cascades that drive cellular responses.

GPR99 Signaling

GPR99 is a pleiotropic receptor, coupling to both Gq/11 and Gi G-proteins upon LTE4 stimulation[5][20][21][22][23].

-

Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

-

Gi Pathway: The Gi pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is sensitive to pertussis toxin[20][22][23].

Caption: GPR99 signaling pathways activated by LTE4.

P2Y12 Signaling

The P2Y12 receptor is coupled to the inhibitory G-protein, Gi[9][15][24][25][26]. In the context of its canonical ligand ADP, P2Y12 activation leads to:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular cAMP levels.

-

Activation of PI3K/Akt Pathway: This pathway is crucial for potentiating platelet activation and aggregation.

-

ERK Activation: Extracellular signal-regulated kinase (ERK) phosphorylation has been observed in response to LTE4 in a P2Y12-dependent manner[2].

Caption: P2Y12 receptor signaling in response to LTE4.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand to its receptor, or to determine the affinity (Ki) of an unlabeled ligand by competition.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-